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6-Ethyl-3-methylbenzofuran
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Overview
Description
6-Ethyl-3-methylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. The structure of this compound consists of a benzene ring fused with a furan ring, with ethyl and methyl substituents at the 6 and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with ethyl and methyl substituents. This reaction typically requires a catalyst, such as palladium or nickel, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
6-Ethyl-3-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound without the ethyl and methyl substituents.
2-Ethylbenzofuran: A similar compound with an ethyl group at the 2 position.
3-Methylbenzofuran: A compound with a methyl group at the 3 position.
Uniqueness: 6-Ethyl-3-methylbenzofuran is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
6-ethyl-3-methyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-3-9-4-5-10-8(2)7-12-11(10)6-9/h4-7H,3H2,1-2H3 |
InChI Key |
XGCFCLZKKAXPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CO2)C |
Origin of Product |
United States |
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